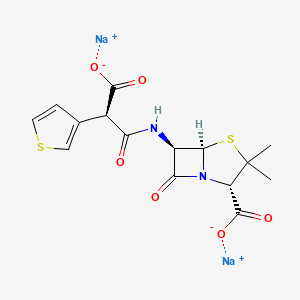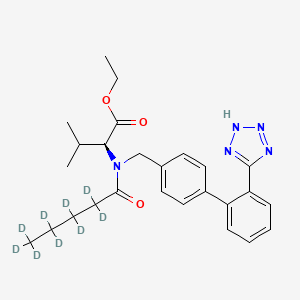
Valsartan ethyl ester-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valsartan ethyl ester-d9 is a deuterated derivative of valsartan, an angiotensin II receptor blocker widely used in the treatment of hypertension and heart failure. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s stability and metabolic profile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of valsartan ethyl ester-d9 involves several steps, including N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis. The process begins with the reaction of 4’-bromomethyl-2-cyanobiphenyl with sodium acetate and glacial acetic acid to produce 2’-cyano-4-hydroxymethylbiphenyl. This intermediate is then reacted with oxalyl chloride in dichloromethane and dimethyl sulfoxide to produce 2’-cyano-4-formylbiphenyl. The final steps involve the reaction with (L)-valine methyl ester hydrochloride and sodium cyanoborohydride, followed by treatment with valeryl chloride and tri-n-butyltin azide .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow processes to optimize yield and efficiency. The key steps include N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis, performed in coil reactor setups and a packed-bed reactor .
Analyse Des Réactions Chimiques
Types of Reactions
Valsartan ethyl ester-d9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of valsartan, such as valsartan ethyl ester and valsartan methyl ester .
Applications De Recherche Scientifique
Valsartan ethyl ester-d9 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and metabolic profile of valsartan.
Biology: Used in biological studies to investigate the effects of deuterium substitution on drug metabolism.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of valsartan.
Industry: Used in the development of new drug formulations with improved stability and efficacy
Mécanisme D'action
Valsartan ethyl ester-d9 exerts its effects by blocking the angiotensin II receptor type 1 (AT1), preventing angiotensin II from binding and exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone secretion, and increased excretion of sodium and water. The deuterium substitution enhances the compound’s stability and metabolic profile, leading to improved pharmacokinetics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Valsartan: The non-deuterated form of valsartan ethyl ester-d9.
Losartan: Another angiotensin II receptor blocker with a similar mechanism of action.
Telmisartan: A structurally similar compound with a longer half-life.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which enhance its stability and metabolic profile compared to non-deuterated valsartan. This makes it a valuable compound for pharmacokinetic studies and drug development .
Propriétés
Formule moléculaire |
C26H33N5O3 |
|---|---|
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
ethyl (2S)-3-methyl-2-[2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
InChI |
InChI=1S/C26H33N5O3/c1-5-7-12-23(32)31(24(18(3)4)26(33)34-6-2)17-19-13-15-20(16-14-19)21-10-8-9-11-22(21)25-27-29-30-28-25/h8-11,13-16,18,24H,5-7,12,17H2,1-4H3,(H,27,28,29,30)/t24-/m0/s1/i1D3,5D2,7D2,12D2 |
Clé InChI |
BTSNVLAJCYDJEU-KFPIUEHTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OCC |
SMILES canonique |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


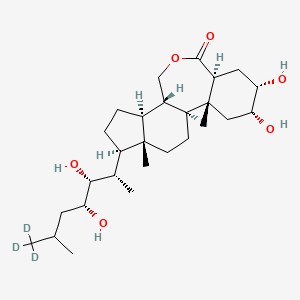

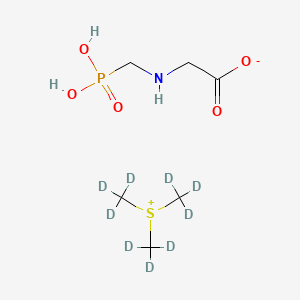
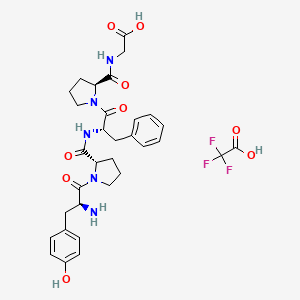


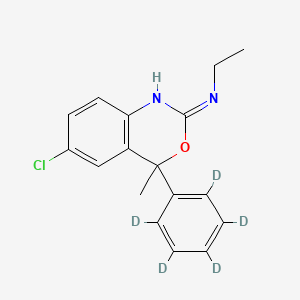


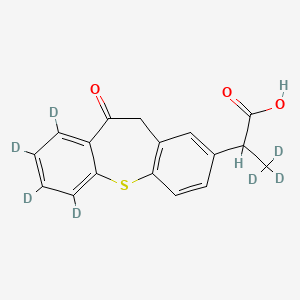
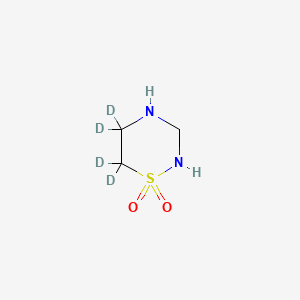
![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)

